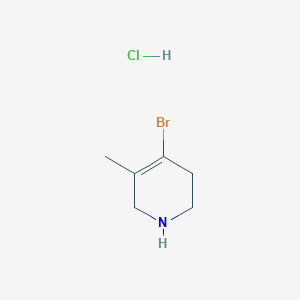
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-5-methyl-1,2,3,6-tetrahydropyridine;hydrochloride” is a chemical compound with the molecular formula C6H11BrClN . It is a derivative of piperidine and can be used in neurological research .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine was achieved using a Shapiro reaction, followed by a classical salt resolution with an inexpensive chiral acid in high yield and enantioselectivity .Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The InChI code for this compound is 1S/C6H10BrN.ClH/c1-5-4-8-3-2-6(5)7;/h8H,2-4H2,1H3;1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 212.51 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound is a powder at room temperature .科学的研究の応用
Bromination and Hydrochloride Reactions
Research indicates that 4-Bromo-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride is involved in various bromination and hydrochloride reactions. Mukarramov (2014) studied the reactions of hydrochlorides with N-bromosuccinimide and bromine, leading to the formation of bromine-derivatives and perbromides. The study highlighted the electrophilic substitution at specific carbon atoms during these reactions (Mukarramov, 2014).
Synthesis and Characterization
Whiteley, Drais, and Huennekens (1969) conducted studies on the synthesis and properties of related compounds, highlighting the importance of tetrahydropyridines in studying chemical and enzymatic reactions (Whiteley, Drais, & Huennekens, 1969). Beckett, Casy, and Iorio (1966) investigated the electronic absorption characteristics of tetrahydropyridines, providing insights into their structural and electronic properties (Beckett, Casy, & Iorio, 1966).
Neuroprotection Studies
Muralikrishnan and Mohanakumar (1998) explored the neuroprotective actions of bromocriptine against neurotoxicity induced by a similar compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, in mice. This study contributes to understanding the neuroprotective potential of related tetrahydropyridines (Muralikrishnan & Mohanakumar, 1998).
Anticancer Studies
Redda and Gangapuram (2007) reported the synthesis and anti-cancer activity profiles of novel series of 1,3,4-oxadiazoles containing tetrahydropyridine moiety. This research highlights the potential of tetrahydropyridine derivatives in cancer treatment (Redda & Gangapuram, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
4-bromo-5-methyl-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN.ClH/c1-5-4-8-3-2-6(5)7;/h8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTZTOZKWPENOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCNC1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
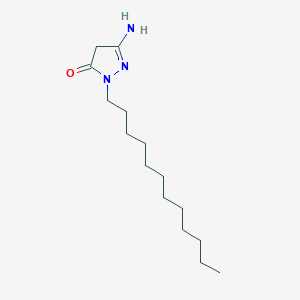
![ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2422953.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2422954.png)
![2-{4-[1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
![3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422958.png)
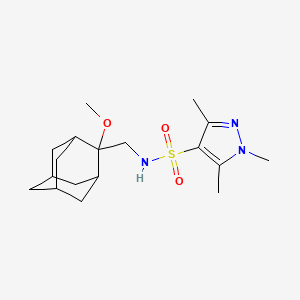
![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422961.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2422962.png)
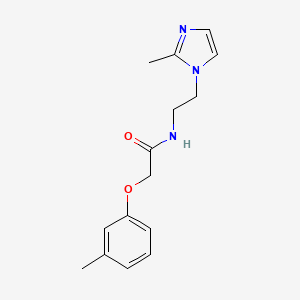
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B2422966.png)
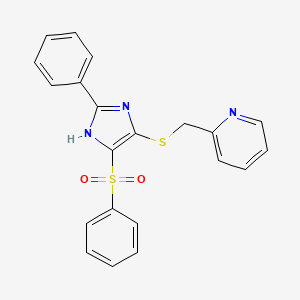
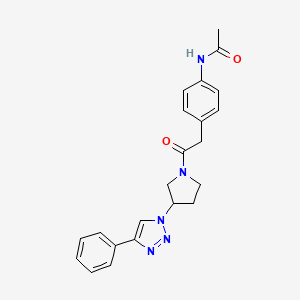
![4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid](/img/structure/B2422973.png)
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2422974.png)
